5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine is a heterocyclic compound that features a thiadiazole ring, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-methylpyrimidine-2-carbaldehyde with piperidine to form an intermediate, which is then reacted with 3-methyl-1,2,4-thiadiazole-5-thiol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-[3-[(5-methyl-2-pyrimidinyl)oxymethyl]-1-piperidinyl]methyl-1,2,4-oxadiazole
- 3-Methyl-5-[3-[(5-methyl-2-pyrimidinyl)oxymethyl]-1-piperidinyl]methyl-1,2,4-triazole
Uniqueness
5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-10-6-15-13(16-7-10)20-9-12-4-3-5-19(8-12)14-17-11(2)18-21-14/h6-7,12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQFSPRVTZTYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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